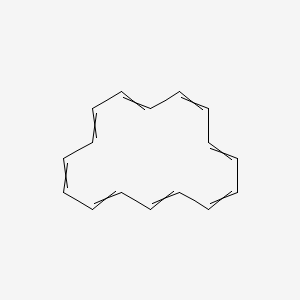

Cyclohexadecaoctaene

Description

Historical Perspectives and Early Theoretical Considerations of Annulenes

The concept of annulenes and their connection to aromaticity has a rich history that began with the structural elucidation of benzene (B151609) ( fiveable.meannulene). researchgate.net In 1931, physicist Erich Hückel developed a theoretical framework, now known as Hückel's rule, to predict the aromatic properties of planar, cyclic, conjugated systems. wikipedia.orgbritannica.com His rule states that for a molecule to be aromatic, it must possess a continuous ring of p-orbitals and have (4n+2) π-electrons, where n is a non-negative integer. barnagarcollege.ac.in Conversely, systems with 4n π-electrons were predicted to be antiaromatic and thus, unstable. barnagarcollege.ac.in This theoretical foundation spurred chemists to synthesize and study larger annulenes to test the limits of Hückel's predictions. researchgate.net The pioneering work of Franz Sondheimer and his colleagues in the mid-20th century led to the successful synthesis of a series of large-ring annulenes, including core.ac.ukannulene, which provided experimental validation for Hückel's theory. chemistrysteps.comorgsyn.org

Significance of Large Annulenes in Aromaticity Theory

Large annulenes, those with rings greater than ten carbons, have proven to be invaluable in refining our understanding of aromaticity. While Hückel's rule is a powerful predictor, its application to larger systems becomes more complex. rsc.org The ability of a large ring to adopt a planar conformation, which is necessary for optimal p-orbital overlap and electron delocalization, is often hindered by steric strain between the inner hydrogen atoms or by angle strain. wikipedia.orgnptel.ac.in

For annulenes with 4n π-electrons, such as ucalgary.caannulene, the theory predicts antiaromatic character if the molecule is planar. However, these larger rings often have the flexibility to distort from planarity, thereby avoiding the destabilizing effects of antiaromaticity and becoming non-aromatic. barnagarcollege.ac.in This distinction between antiaromatic and non-aromatic is a key area of investigation in the study of large annulenes. stackexchange.com Furthermore, the study of large annulenes has revealed that the distinction between aromatic and non-aromatic character can diminish as the ring size increases. rsc.org Even for large (4n+2)π systems like core.ac.ukannulene, while they exhibit properties of aromaticity, their stability is not as pronounced as that of benzene, and their reactivity is more akin to a conjugated polyene. stackexchange.com

Overview of Cyclohexadecaoctaene (ucalgary.caAnnulene) as a Key System in Conjugated Macrocycles

This compound, or ucalgary.caannulene, is a particularly significant member of the annulene family. With its 16 π-electrons, it falls into the 4n category (where n=4), and would therefore be expected to be antiaromatic if it were to adopt a planar conformation. ontosight.ai However, experimental and theoretical studies have shown that ucalgary.caannulene is, in fact, non-planar. ucalgary.castackexchange.com This deviation from planarity is a direct consequence of the molecule contorting to avoid the energetic penalty of antiaromaticity. stackexchange.com

The structure of ucalgary.caannulene exhibits significant bond length alternation, with distinct single and double bonds, which is characteristic of a non-aromatic polyene rather than a delocalized aromatic system. ucalgary.canptel.ac.inrsc.org X-ray crystallography has confirmed its non-planar structure. rsc.org Despite its non-aromatic nature in its neutral state, the dianion of ucalgary.caannulene, with 18 π-electrons, conforms to Hückel's (4n+2) rule and exhibits aromatic character, as evidenced by a strong diamagnetic ring current observed in its NMR spectrum. chemistrysteps.comrsc.org The study of ucalgary.caannulene and its ions thus provides a compelling illustration of the principles of aromaticity and antiaromaticity in large, conjugated macrocycles.

| Property | Value |

| Chemical Formula | C₁₆H₁₆ nih.gov |

| Molecular Weight | 208.31 g/mol ontosight.ai |

| Appearance | Crystalline solid |

| Aromaticity | Non-aromatic wikipedia.orgstackexchange.com |

| π-Electron Count | 16 (4n system) ontosight.ai |

Properties

CAS No. |

18446-44-1 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

cyclohexadecaoctaene |

InChI |

InChI=1S/C16H16/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-16H |

InChI Key |

RDEIDWDSOWVJQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CC=CC=CC=CC=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexadecaoctaene and Its Derivatives

Historical Approaches to Macrocyclic Polyene Synthesis

The synthesis of macrocyclic polyenes, or annulenes, has been a landmark area of research in organic chemistry. Early efforts were driven by the desire to experimentally verify Hückel's predictions of aromaticity. A pioneering and general method for annulene synthesis was developed by Franz Sondheimer and his colleagues. orgsyn.org This approach typically involves three key steps:

Oxidative Coupling: An appropriate acyclic terminal diacetylene is subjected to oxidative coupling, often using copper(II) acetate (B1210297) in pyridine (B92270) (Eglinton coupling), to form a large macrocyclic polyacetylene. orgsyn.org

Prototropic Rearrangement: The resulting macrocycle is then treated with a strong base, such as potassium tert-butoxide, to induce a series of prototropic rearrangements, forming a dehydroannulene. orgsyn.org

Partial Hydrogenation: Finally, the triple bonds of the dehydroannulene are partially and selectively hydrogenated to yield the fully conjugated annulene. orgsyn.org

This strategy proved versatile, enabling the synthesis of a series of annulenes, including pnas.org, iupac.org, handwiki.org, openstax.org, ox.ac.uk, and researchgate.netannulenes, and was instrumental in studying the relationship between ring size and aromatic character. orgsyn.orgroyalsocietypublishing.org

Challenges in the Synthesis of Large Cyclic Polyenes

The synthesis of large cyclic polyenes like cyclohexadecaoctaene is fraught with significant challenges that demand sophisticated strategies to overcome.

Ring Closure (Macrocyclization): Forming large rings is entropically and kinetically unfavorable. Intramolecular ring-closing reactions must compete with intermolecular polymerization, which often predominates. wikipedia.org To favor the desired intramolecular cyclization, reactions are typically performed under high-dilution conditions, which minimizes the concentration of the precursor and thus reduces the rate of intermolecular reactions. wikipedia.orgmdpi.com

Stereoselectivity: The geometry of the double bonds (cis or trans) is crucial to the final structure and properties of the annulene. Controlling the stereochemistry during synthesis is a major hurdle. numberanalytics.com Higher annulenes can exist as a mixture of many conformational and configurational isomers, making isolation of a single, pure isomer difficult. mdpi.com For instance, iupac.organnulene itself exists as a mixture of two primary configurational isomers at low temperatures. mdpi.com

Instability: Systems with 4n π-electrons, like iupac.organnulene, are anti-aromatic and inherently unstable. ontosight.ai This reactivity makes them prone to isomerization, decomposition, or other reactions, complicating their isolation and characterization. ontosight.aiusask.ca

Solubility: Both the open-chain precursors and the final macrocyclic products can suffer from poor solubility, which complicates reaction conditions and purification processes. mdpi.com

Reported Synthetic Routes for this compound and Structural Analogues

The first synthesis of iupac.organnulene was reported by Sondheimer in 1962. ontosight.ai A more practical route was later developed by Schröder and Oth, involving the UV irradiation of the dimer of cyclooctatetraene (B1213319). iupac.org These seminal works paved the way for further exploration of synthetic methodologies.

Strategies for Ring Closure in Macrocyclic Systems

Several modern and classical reactions have been employed to achieve the critical macrocyclization step in the synthesis of annulenes and their derivatives.

| Ring Closure Strategy | Description | Application Example | Ref |

| Oxidative Coupling | Dimerization or oligomerization of terminal alkynes using a copper or palladium catalyst. The Eglinton and Glaser couplings are classic examples. | Sondheimer's synthesis of dehydro handwiki.organnulene precursors using Cu(OAc)₂ in pyridine. | orgsyn.org |

| Wittig Olefination | Reaction of a phosphonium (B103445) ylide with a dialdehyde (B1249045) or diketone to form a carbon-carbon double bond, closing the ring. | Used as a key macrocyclization step in the synthesis of complex natural products and has been attempted for annulene-like structures. | nih.govacs.org |

| Heck Reaction | A palladium-catalyzed coupling of a vinyl halide or triflate with an alkene. It has been used for creating strained macrocycles with high regio- and stereoselectivity. | Enantioselective synthesis of the strained macrocycle isoplagiochin D. | nih.govacs.org |

| Reductive Coupling | Low-valent titanium reagents (e.g., McMurry reaction) can couple two carbonyl groups to form an alkene, providing a direct route to certain bridged annulenes. | A one-step synthesis of a doubly-bridged iupac.organnulene was achieved via reductive coupling of cycloheptatriene-1,6-dialdehyde. | researchgate.net |

| Alkyne Metathesis | A powerful method for forming carbon-carbon triple bonds, though its application to create antiaromatic cyclocarbons like cyclo iupac.orgcarbon has faced challenges with catalyst efficiency and oligomerization. | Attempted for the synthesis of a cyclo iupac.orgcarbon precursor, but was met with limited success. | ox.ac.uk |

Stereochemical Control in Polyene Synthesis

Controlling the stereochemistry of the double bonds within the macrocycle is paramount. The properties of an annulene are highly dependent on its ability to adopt a planar or near-planar conformation, which is dictated by the configuration of its double bonds.

In many syntheses, the initial product is a mixture of isomers. For example, the synthesis of iupac.organnulene from the cyclooctatetraene dimer yields a product that, at room temperature, shows a single sharp peak in its NMR spectrum due to rapid conformational changes and bond shifts. iupac.org Below -50 °C, however, this system resolves into a mixture of two distinct isomers, with the major component having a CTCTCTCT (cis, trans, cis, trans...) configuration. researchgate.net

The isomerization between different configurations can be influenced by thermal or photochemical conditions. askfilo.compressbooks.pub The low energy barrier for these transformations highlights the conformational flexibility of large annulene rings, which allows them to rapidly interconvert and adopt the most thermodynamically stable forms. researchgate.net In some cases, bridging the annulene ring, as in Vogel's synthesis of 1,6-methano nih.govannulene, can lock the ring into a specific, planar conformation, thereby enforcing aromaticity. orgsyn.orgwikipedia.org

Synthetic Attempts and Unsuccessful Pathways (e.g., bis-allenic precursors)

Not all planned synthetic routes lead to the desired product, and these "unsuccessful" attempts provide valuable chemical insights. The pursuit of novel annulene structures has explored many creative but ultimately ineffective pathways.

For instance, intramolecular Wittig reactions and Ullmann-type couplings have been reported to fail in certain complex macrocyclization attempts. acs.org A notable example relevant to this compound involves the use of bis-allenic precursors. A review on the chemistry of bisallenes notes a specific failed attempt to synthesize 3,4,5,6,11,12,13,14-cyclohexadecaoctaen-1,9-dione. beilstein-journals.org The strategy relied on creating a cyclic bis-allenic precursor, but the synthesis of the necessary bisketal intermediate from its precursor proved to be unsuccessful. beilstein-journals.org This highlights the unique challenges and reactivity associated with allenic systems in the context of macrocycle synthesis.

Similarly, attempts to synthesize acs.organnulene have been reported as unsuccessful, underscoring the high reactivity and instability of these antiaromatic systems. usask.ca The failure of certain pathways, such as those involving alkyne metathesis for cyclocarbon precursors, often stems from issues like catalyst deactivation or the prevalence of competing polymerization reactions over the desired ring closure. ox.ac.uk

Structural and Conformational Analysis of Cyclohexadecaoctaene

Theoretical Predictions of Molecular Geometry and Conformations

Theoretical considerations and computational models predict that cyclohexadecaoctaene is not a planar molecule. The primary driving forces for its distorted, non-planar geometry are steric hindrance between hydrogen atoms and the inherent strain of a large ring system.

The tendency for annulenes to adopt non-planar conformations is a well-established trend for medium to large rings. sfrcollege.edu.inmsu.edu While small rings like benzene (B151609) ( sfrcollege.edu.inannulene) can easily achieve and maintain planarity, larger rings face significant hurdles. sfrcollege.edu.in For rings with 10 or more carbons, achieving planarity can introduce other forms of strain, such as angle strain or the aforementioned transannular steric interactions. pearson.com

For example, cyclooctatetraene (B1213319) ( chemistryschool.netannulene) adopts a non-planar "tub" shape to avoid the destabilization of antiaromaticity. sfrcollege.edu.insudhirnama.in Similarly, wikipedia.organnulene, despite having a Hückel number of π-electrons (4n+2), is non-aromatic because steric clashes between internal hydrogens prevent it from adopting a planar structure. sfrcollege.edu.in In even larger rings like this compound, the flexibility is greater, but so is the potential for transannular interactions. The carbon skeleton itself becomes distorted, and the molecule assumes a buckled configuration to minimize these repulsive forces. acs.org This deviation from planarity is a crucial feature, as it disrupts the continuous overlap of p-orbitals, thereby preventing the molecule from being truly antiaromatic and rendering it non-aromatic instead. dokumen.pub

Table 1: Predicted Properties of this compound ( mdpi.comAnnulene)

| Property | Predicted Characteristic | Primary Reason | Citation |

|---|---|---|---|

| Planarity | Non-planar | Repulsion between four internal hydrogen atoms (transannular strain). | dokumen.pubacs.org |

| Aromaticity | Non-aromatic | The non-planar structure prevents continuous π-orbital overlap, thus avoiding antiaromaticity. | dokumen.pub |

| Stability | Less stable than cyclooctatetraene | Significant non-bonded repulsion between internal hydrogens. | dokumen.pub |

| Configuration | Buckled/Puckered | To minimize steric H-H repulsion and ring strain. | acs.org |

Role of Transannular Steric Interactions (e.g., Hydrogen Repulsion)

Experimental Characterization of Conformations

Direct experimental characterization of the precise conformation of this compound is challenging, and detailed crystallographic or NMR structural data is not widely reported in the surveyed literature. However, its chemical behavior in isomerization reactions provides strong indirect evidence of its structure and conformational possibilities. Studies have shown that this compound undergoes electrocyclic reactions under thermal or photochemical conditions to yield two different tricyclic isomers. The stereochemistry of these ring-closure reactions (conrotatory vs. disrotatory) is dictated by the Woodward-Hoffmann rules and is consistent with a flexible, non-planar ground state conformation. While specific spectroscopic data like detailed NMR chemical shifts or X-ray diffraction results for the parent compound are sparse, the observed reactivity confirms the dynamic nature of the molecule. csic.esnih.govmdpi.com

Dynamics of Conformational Interconversion

The primary mode of conformational dynamics described for this compound involves pericyclic reactions. The molecule can undergo two distinct electrocyclic reactions, each involving the participation of six of the eight double bonds.

Thermal Reaction: Under heating, this compound isomerizes via a disrotatory ring closure.

Photochemical Reaction: When exposed to light, the molecule undergoes a conrotatory ring closure.

These processes lead to the formation of two different isomers, demonstrating that the molecule can access different reactive pathways depending on the energy input. This reactivity highlights the dynamic interconversion between different conformational states, even if these lead to irreversible chemical transformations. nih.govbiorxiv.orgucr.edu The ability to undergo these reactions is a direct consequence of the molecule's flexibility and non-planar structure, which allows the necessary orbital alignments for these pericyclic transformations to occur.

Electronic Structure and Aromaticity of Cyclohexadecaoctaene

Application of Hückel's Rule and Deviations in Larger Annulenes

Hückel's rule is a foundational concept for predicting the aromaticity of planar, cyclic, and fully conjugated molecules. libretexts.org The rule states that for a molecule to be aromatic, it must possess a continuous ring of p-orbitals and contain (4n+2) π-electrons, where 'n' is a non-negative integer. libretexts.orgwikipedia.org Conversely, systems with 4n π-electrons are predicted to be antiaromatic, a state of significant electronic destabilization. units.it

Cyclohexadecaoctaene possesses 16 π-electrons. According to the 4n rule (where n=4), it should theoretically be classified as antiaromatic. dokumen.pubquora.compearson.com This prediction assumes the molecule can adopt a planar conformation to allow for full conjugation of the π-system.

However, for larger annulenes like dokumen.pubannulene, strict adherence to Hückel's rule becomes complicated. nptel.ac.in The primary deviation arises from the difficulty of maintaining planarity. To achieve a planar structure, large rings often suffer from significant angle strain or severe steric hindrance between the inner hydrogen atoms. wikipedia.orgresearchgate.net As a result, many larger annulenes with 4n π-electrons, such as dokumen.pubannulene, will distort from planarity. pearson.comstackexchange.com This twisting of the ring disrupts the continuous overlap of p-orbitals, interrupting the cyclic conjugation. Consequently, the molecule avoids the destabilization of antiaromaticity and instead becomes non-aromatic. stackexchange.compearson.com X-ray diffraction studies have confirmed that dokumen.pubannulene is non-planar in its ground state. stackexchange.comrsc.org

Quantum Chemical Descriptors of Aromaticity

To provide a more nuanced understanding of aromaticity beyond Hückel's rule, various quantum chemical descriptors are employed. These computational tools offer quantitative measures of electronic and magnetic properties associated with aromatic character.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. acs.org It involves calculating the magnetic shielding at a specific point within the ring, typically the geometric center (NICS(0)) or at a certain distance above it (e.g., NICS(1)). Aromatic compounds exhibit negative NICS values, indicative of a diatropic (shielding) ring current, while antiaromatic compounds show positive NICS values due to a paratropic (deshielding) ring current. acs.org Non-aromatic compounds have NICS values close to zero.

Other critical criteria for evaluating aromaticity include geometric and magnetic properties.

Bond Length Alternation (BLA): Aromatic compounds feature delocalized π-electrons, resulting in equalized carbon-carbon bond lengths throughout the ring, intermediate between a typical single and double bond (e.g., ~1.40 Å in benzene). wikipedia.org In contrast, non-aromatic and antiaromatic systems exhibit significant bond length alternation, with distinct single and double bonds. Crystal structure analysis of dokumen.pubannulene reveals almost complete bond alternation, with average double bond lengths of 1.333 Å and single bond lengths of 1.454 Å. stackexchange.comrsc.org This pronounced alternation is a strong indicator of localized π-electrons and confirms the lack of aromaticity. stackexchange.com

Magnetic Susceptibility: Aromatic molecules exhibit an exalted (anomalously high) diamagnetic susceptibility compared to non-aromatic reference compounds. This is another consequence of the diatropic ring current. Conversely, antiaromatic compounds show a paratropic (paramagnetic) susceptibility. Studies on dokumen.pubannulene and its ions are consistent with these principles, where the neutral species does not show the magnetic characteristics of an aromatic compound. acs.org Computational studies on hypothetical Möbius aromatic forms of dokumen.pubannulene show large magnetic susceptibility exaltations, further highlighting the link between ring currents and magnetic properties. acs.orgic.ac.uk

Nucleus-Independent Chemical Shift (NICS) Analysis

Computational Studies on Electron Delocalization and Ring Currents

Calculations show that in its preferred non-planar conformation, the π-electron system of dokumen.pubannulene is largely localized into distinct double bonds. stackexchange.com The molecule adopts a conformation with an S4 symmetry, where the ring is puckered, and the average torsion angle at some single bonds is 41°, significantly disrupting p-orbital overlap. rsc.org

Comparison of this compound Aromaticity with Related Annulenes

The properties of dokumen.pubannulene are best understood in the context of other annulenes.

| Annulene | π-Electrons | Hückel Rule (4n+2 or 4n) | Planarity & Strain | Observed Aromaticity | Key Features |

| pearson.comAnnulene | 4 | 4n (n=1) | Planar, high angle strain | Antiaromatic | Highly unstable, rectangular structure with alternating bonds. nptel.ac.in |

| rsc.orgAnnulene | 10 | 4n+2 (n=2) | Non-planar due to steric hindrance of internal hydrogens. | Non-aromatic | Cannot adopt a planar conformation, thus interrupting conjugation. quora.comwikipedia.org |

| acs.orgAnnulene | 12 | 4n (n=3) | Non-planar, but can be reduced to an aromatic dianion. | Non-aromatic (as neutral) | Exhibits antiaromatic properties if forced to be planar. wikipedia.org |

| helsinki.fiAnnulene | 14 | 4n+2 (n=3) | Near-planar, some steric strain from internal hydrogens. | Weakly Aromatic | Internal hydrogens cause some deviation from planarity, limiting aromatic character. pearson.comstackexchange.com |

| dokumen.pubAnnulene | 16 | 4n (n=4) | Non-planar, significant bond alternation. | Non-aromatic | Twists to avoid antiaromatic destabilization. pearson.comstackexchange.com |

| illinois.eduAnnulene | 18 | 4n+2 (n=4) | Nearly planar, cavity is large enough for internal hydrogens. | Aromatic | Classic example of a large aromatic annulene with clear diatropic ring current. acs.orgwikipedia.org |

This comparison shows a clear trend: for annulenes to be aromatic, they must not only satisfy the (4n+2) π-electron rule but also be able to adopt a planar or near-planar conformation. chemistrysteps.com For antiaromatic (4n) systems, planarity is energetically penalized, and larger, more flexible rings like dokumen.pubannulene will distort to become non-aromatic. stackexchange.com

Investigation of Annulene Anions and Cations for Enhanced Aromaticity

The electronic character of an annulene can be dramatically altered through reduction or oxidation to form ions. This process changes the number of π-electrons, potentially converting a non-aromatic or antiaromatic species into an aromatic one.

dokumen.pubAnnulene provides a textbook example of this principle. While the neutral molecule with 16 π-electrons is non-aromatic, its reduction by two electrons yields the dokumen.pubannulene dianion , ([C₁₆H₁₆]²⁻). nptel.ac.inchemistrysteps.com This dianion possesses 18 π-electrons, which satisfies the Hückel rule for aromaticity (4n+2, where n=4). nptel.ac.in Experimental and computational studies have shown that this dianion is indeed aromatic, exhibiting the expected properties such as a diatropic ring current. acs.orgchemistrysteps.com

Similarly, the theoretical dokumen.pubannulene dication , ([C₁₆H₁₆]²⁺), would contain 14 π-electrons. This count also satisfies the (4n+2) rule (n=3), and it is therefore predicted to be aromatic, provided it can achieve planarity. chemistrysteps.com The conversion of dokumen.pubannulene into aromatic ions demonstrates the flexibility of the annulene framework and powerfully validates the predictive power of Hückel's rule when planarity can be achieved. chemistrysteps.com

Reactivity and Pericyclic Reactions of Cyclohexadecaoctaene

Electrocyclic Reactions and Isomerization Pathways

The electrocyclic reactions of cyclohexadecaoctaene are complex, primarily because the molecule exists as a mixture of configurational isomers, with the most stable forms being non-planar. mdpi.com At low temperatures, two primary isomers have been identified. mdpi.com Computational studies have explored the pathways for the cyclization of these isomers into tricyclic products. nih.gov These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.

The isomerization of this compound can be induced either thermally or photochemically, leading to different stereochemical outcomes. acs.org One of the key valence isomers of smu.eduannulene can be considered as two quasi-independent hexatriene units. ic.ac.uk This "6π + 6π" system undergoes two sequential electrocyclic reactions. ic.ac.uk Under thermal conditions, these 6π systems follow a disrotatory ring closure. acs.org Conversely, photochemical activation leads to a conrotatory ring closure. acs.org

Another valence isomer can be viewed as an eight π-electron system. ic.ac.uk Its electrocyclization would be governed by the rules for 4n systems.

The stereochemical course of an electrocyclic reaction—whether it is conrotatory or disrotatory—is dictated by the number of π-electrons involved and the reaction conditions (thermal or photochemical). rsc.org This is a direct consequence of the symmetry of the highest occupied molecular orbital (HOMO) in thermal reactions and the lowest unoccupied molecular orbital (LUMO) or a singly occupied molecular orbital (SOMO) in photochemical reactions.

For the valence isomer of this compound that reacts as two separate 6π systems (a 4n+2 system, where n=1 for each hexatriene unit), the rules are as follows:

Thermal conditions : The reaction proceeds via a disrotatory ring closure. acs.org

Photochemical conditions : The reaction proceeds via a conrotatory ring closure. acs.org

For a hypothetical electrocyclization of an 8π electron system (a 4n system, where n=2), the selection rules would be reversed:

Thermal conditions : The reaction would proceed via a conrotatory ring closure.

Photochemical conditions : The reaction would proceed via a disrotatory ring closure.

These selection rules are summarized in the table below.

| Number of π Electrons | Reaction Condition | Allowed Mode of Ring Closure |

| 4n | Thermal | Conrotatory |

| 4n | Photochemical | Disrotatory |

| 4n+2 | Thermal | Disrotatory |

| 4n+2 | Photochemical | Conrotatory |

Thermal and Photochemical Isomerization

Valence Isomerization Studies

In contrast to benzene (B151609) ( rsc.organnulene), where different Kekulé structures are resonance isomers representing a single, delocalized structure, the different arrangements of double and single bonds in smu.eduannulene give rise to distinct valence isomers (or valence tautomers). ic.ac.uk These isomers are discrete molecules with unique geometries and potential energy minima, separated by an energy barrier. ic.ac.uk The interconversion between these valence isomers is a dynamic process. researchgate.net

Cycloaddition Reactions (Theoretical or Experimental)

This compound has the potential to participate in cycloaddition reactions. ontosight.ai One of its valence isomers, which can be viewed as two butadiene fragments, could theoretically undergo a [4+4] cycloaddition. However, such reactions are rare, and this specific pathway has not been observed experimentally for smu.eduannulene. ic.ac.uk The molecule is also capable of undergoing [2+2] and [4+2] cycloaddition reactions. ontosight.ai

Oxidative and Reductive Reactivity (e.g., radical anion, dianion formation)

As a large, conjugated π-system, this compound can be reduced to form a radical anion and a dianion. These species have been the subject of significant experimental and theoretical study.

The reduction of smu.eduannulene, for instance by reacting the syn (2+2) dimer of cyclooctatetraene (B1213319) with an alkali metal, produces the smu.eduannulene radical anion . researchgate.net This radical anion has been extensively studied using Electron Spin Resonance (ESR) spectroscopy. researchgate.netcapes.gov.brcapes.gov.brresearchgate.net The ESR spectrum's hyperfine splitting is temperature-dependent, which has been attributed to both changes in the sigma-pi interaction parameter and a temperature-dependent spin-density distribution. capes.gov.br This suggests the presence of a thermally accessible excited electronic state close to the ground state. capes.gov.br Computational studies have been employed to assign the ESR coupling constants to the inner and outer ring protons. capes.gov.brnih.gov

Further reduction yields the smu.eduannulene dianion . rsc.orgresearchgate.net This species contains 18 π-electrons, which conforms to Hückel's rule (4n+2, with n=4). Consequently, the dianion exhibits aromatic character, a fact supported by NMR spectroscopy which shows evidence of a strong diamagnetic ring current. rsc.orgrsc.org In contrast to the neutral, non-aromatic smu.eduannulene, the aromatic dianion is a more stable species. chemistrysteps.com

The table below summarizes the key findings from ESR studies of the smu.eduannulene radical anion.

| Parameter | Observation | Reference |

| Hyperfine Splitting | Temperature-dependent | capes.gov.br |

| Spin-Density Distribution | Temperature-dependent, consistent with a D_4h symmetry model | capes.gov.br |

| Excited Electronic State | Thermally accessible, ~1140 cm⁻¹ above the ground state | capes.gov.br |

| Coupling Constant Assignment | Smaller constant (0.743 G) assigned to inner protons, larger (0.963 G) to outer protons via MO methods | capes.gov.br |

| Ion Association | Occurs as a free ion in hexamethylphosphoramide | researchgate.net |

Spectroscopic Investigations for Advanced Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Delocalization (e.g., Ring Current Effects)

NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. In the case of annulenes, it provides direct evidence of aromaticity or antiaromaticity through the observation of ring current effects.

In aromatic compounds, the circulation of (4n+2) π-electrons induces a diatropic ring current, which creates a local magnetic field that deshields protons on the exterior of the ring and shields protons on the interior. ntu.edu.sgwikipedia.org This results in downfield shifts for outer protons and upfield shifts for inner protons, often to unusual chemical shift values. ntu.edu.sgpearson.com

Conversely, antiaromatic compounds with 4n π-electrons exhibit a paratropic ring current. ntu.edu.sgwikipedia.org This opposing ring current shields the outer protons and deshields the inner protons. ntu.edu.sg For pressbooks.pubannulene, this antiaromatic character leads to the protons outside the ring being shielded, while any protons inside the ring would be deshielded. ntu.edu.sg

At low temperatures (-140 °C), two isomers of pressbooks.pubannulene, denoted as 1a and 2a, are observed in an 83:17 ratio. comporgchem.com However, at -30 °C, the ¹H NMR spectrum shows only a single signal, indicating a rapid conformational and bond-shifting process that makes all protons equivalent on the NMR timescale. comporgchem.com This rapid isomerization underscores the dynamic nature of the molecule.

Table 1: Illustrative ¹H NMR Chemical Shifts for Aromatic and Antiaromatic Annulenes

| Compound | Type | Proton Location | Chemical Shift (ppm) |

|---|---|---|---|

| researchgate.netAnnulene | Aromatic (18 π-electrons) | Outer | 9.3 ntu.edu.sg |

| Inner | -3.0 ntu.edu.sg | ||

| pressbooks.pubAnnulene Dianion | Aromatic (18 π-electrons) | Inner | -1.8 chemistrysteps.com |

| ntu.edu.sgAnnulene | Antiaromatic (12 π-electrons) | Outer | 5.91 chemistrysteps.com |

| Inner | 7.86 chemistrysteps.com |

This table provides representative values to illustrate the effect of ring currents. Actual values for pressbooks.pubannulene itself are complicated by its conformational mobility.

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Carbons in conjugated π-systems, such as those in annulenes, typically resonate in the range of 120-150 ppm. libretexts.org The number of signals in a ¹³C NMR spectrum can reveal the symmetry of the molecule. For pressbooks.pubannulene, the rapid conformational changes that lead to a single ¹H NMR signal at warmer temperatures would also be expected to produce a simplified ¹³C NMR spectrum.

Computational studies on stabilized pressbooks.pubannulene derivatives have shown that the ¹³C NMR chemical shifts are quite similar for different isomers, which can make definitive structural assignments based solely on this data challenging. nih.gov

Proton NMR (¹H NMR) Analysis for Annulenes

Vibrational Spectroscopy (e.g., Infrared, Raman) for Conformational Insight

Electronic Absorption and Emission Spectroscopy for Conjugation Pathways

Electronic absorption and emission spectroscopy, primarily UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is directly related to the extent of π-conjugation. libretexts.orgmometrix.comyoutube.com The UV-Vis absorption spectrum of pressbooks.pubannulene is considered typical for a 4n π system and displays two main absorption bands at 446 nm and 293 nm. researchgate.netmdpi.comamazonaws.com The presence of multiple absorption bands can be attributed to the existence of different isomers and the complex electronic structure of the molecule. mdpi.comamazonaws.com The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths of these absorptions are characteristic of the molecule's electronic structure. webbtelescope.org

Table 2: Electronic Absorption Maxima for Cyclohexadecaoctaene

| Wavelength (λmax) | Reference |

|---|---|

| 446 nm | researchgate.netmdpi.comamazonaws.com |

| 293 nm | researchgate.netmdpi.comamazonaws.com |

Advanced X-ray Diffraction Studies (if available for crystalline forms)

X-ray diffraction provides the most definitive structural information for crystalline compounds. The crystal structure of pressbooks.pubannulene has been determined, revealing a non-planar molecule with significant bond alternation between single and double bonds. rsc.org The average length of the single bonds is approximately 1.454 Å, and the double bonds is about 1.333 Å. rsc.org The molecule adopts a conformation with S4 non-crystallographic symmetry and is relatively flat. rsc.org This non-planar structure and bond alternation confirm the lack of aromaticity in pressbooks.pubannulene, as a planar structure with delocalized bonds would be expected for an aromatic compound. rsc.org

Table 3: Crystallographic Data for pressbooks.pubAnnulene

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/c | rsc.org |

| a | 8.779 Å | rsc.org |

| b | 8.152 Å | rsc.org |

| c | 18.643 Å | rsc.org |

| β | 109° 30' | rsc.org |

| Z | 4 | rsc.org |

Computational Chemistry and Theoretical Modeling of Cyclohexadecaoctaene

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) methods have been instrumental in probing the structure and stability of cyclohexadecaoctaene, also known as researchgate.netannulene. rsc.orgnih.gov These first-principles approaches allow for the calculation of molecular properties without prior experimental input, providing deep insights into its electronic nature. researchgate.netiupac.org

Geometry Optimization and Energy Minimization

Theoretical calculations are crucial for determining the most stable three-dimensional structure of molecules. Geometry optimization procedures, which aim to find the arrangement of atoms that corresponds to the lowest energy, have been extensively applied to this compound. csbsju.edugoogle.com

Early computational studies, and subsequent experimental evidence, have established that this compound is not planar. sfrcollege.edu.innptel.ac.in Instead, it adopts a puckered conformation to alleviate the steric strain that would arise from the internal hydrogen atoms in a planar arrangement. acs.org The lowest energy conformation of researchgate.netannulene has been identified at both semi-empirical (AM1) and ab initio levels of theory. psu.edu

Table 1: Comparison of Computational Methods for Annulene Studies

| Computational Method | Key Features | Application to Annulenes |

| AM1 | A semi-empirical method that is computationally less expensive than ab initio or DFT. | Used for initial geometry optimizations and to study the relative energies of different conformations of researchgate.netannulene. psu.edu |

| B3LYP | A popular hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Employed to study various isomers of researchgate.netannulene, including those with Möbius topologies, and to calculate their energies and geometric parameters. rsc.orgnih.govacs.org |

| BH&HLYP | A hybrid DFT functional with a higher percentage of Hartree-Fock exchange than B3LYP. | Used alongside B3LYP to investigate the dynamic processes and transition states in researchgate.netannulene, providing insights into its conformational automerization. nih.gov |

| CCSD(T) | A high-level ab initio method known as the "gold standard" of quantum chemistry for its accuracy in calculating energies. | Used to compute benchmark energy barriers for the isomerization of researchgate.netannulene. nih.gov |

This table is generated based on information from multiple sources discussing computational studies on annulenes.

Challenges in Computational Modeling of Large Conjugated Systems

The computational modeling of large conjugated systems like this compound is fraught with challenges. acs.org One of the primary difficulties lies in the accurate description of electron correlation, which is crucial for highly delocalized systems. researchgate.net Different computational methods can sometimes yield conflicting results. For example, in the closely related mdpi.comannulene, Hartree-Fock (HF) methods and Møller-Plesset perturbation theory (MP2) predict different ground state geometries, as do different DFT functionals like B3LYP and M06-2X. researchgate.net

For cyclic conjugated molecules, erratic results can be obtained with methods that include a large contribution from Hartree-Fock exchange. rsc.orgresearchgate.net This highlights the need for careful selection of computational methods and thorough validation of the results. rsc.orgresearchgate.net The large size of these molecules also presents a computational cost challenge, often necessitating the use of more economical, albeit potentially less accurate, methods for initial explorations. youtube.com

Another significant challenge is the possibility of multiple low-energy minima on the potential energy surface, making it difficult to locate the true global minimum. mdpi.comnih.gov For researchgate.netannulene, several conformational minima with Möbius topology have been identified within a small energy range, indicating a complex energy landscape. nih.gov

Molecular Dynamics Simulations for Conformational Fluxionality

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. scirp.org These simulations can provide insights into the conformational changes and flexibility of molecules like this compound. nih.govnih.gov

While specific, detailed MD simulation studies focused solely on the conformational fluxionality of the parent this compound are not extensively documented in the provided results, the dynamic nature of researchgate.netannulene is a recurring theme in computational studies. nih.govresearchgate.net The molecule is known to undergo rapid conformational changes, and different isomers are in equilibrium in solution. sfrcollege.edu.inacs.org

Computational studies have identified viable stepwise pathways for the conformational automerization of researchgate.netannulene with calculated energy barriers in the range of 8-10 kcal/mol, which is in agreement with experimental data. nih.gov These processes involve transition states with Möbius topology, highlighting the molecule's ability to twist and contort. nih.gov The ease of these conformational changes contributes to its fluxional nature at room temperature. The use of MD simulations could further elucidate the timescales and specific motions involved in these conformational transitions. mdpi.com

Delocalization Energy and Resonance Stabilization Energy Calculations

Delocalization energy, also known as resonance energy, is a quantitative measure of the extra stability a conjugated molecule gains due to the delocalization of its π-electrons. researchgate.netajchem-a.comaklectures.com For aromatic compounds, this energy is significant, while for anti-aromatic or non-aromatic compounds, it is much smaller or even non-existent. libretexts.org

Calculations based on experimental heats of hydrogenation provide a way to estimate the resonance stabilization energy. One such calculation for researchgate.netannulene yielded a stabilization (resonance) energy of 371.5 kJ/mol. scribd.com However, it is important to note that this value is derived from experimental data and not purely from a theoretical calculation.

Theoretical methods can also be used to calculate delocalization and resonance energies. mdpi.com For example, Hückel Molecular Orbital Theory (HMOT) can be used to calculate the total π-electronic energy and compare it to a localized reference to determine the delocalization energy. csbsju.eduyoutube.com While specific values from such theoretical calculations for this compound are not provided in the search results, the observed bond length alternation and non-planar structure strongly suggest that its resonance stabilization is significantly less than that of truly aromatic annulenes like benzene (B151609). nptel.ac.in In fact, researchgate.netannulene is considered nonaromatic. sfrcollege.edu.innptel.ac.in

Table 2: Calculated Resonance Energy

| Compound | Method | Resonance Energy (kJ/mol) |

| This compound | Based on experimental hydrogenation data | 371.5 scribd.com |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). google.comlibretexts.org The energies of these orbitals and the HOMO-LUMO energy gap are critical parameters that provide insights into the chemical reactivity and electronic properties of a molecule. nih.gov

For this compound, FMO analysis can help to understand its reactivity and electronic transitions. rsc.org Ab initio calculations at the B3LYP/6-31G(d) level have been used to visualize the 3D form of its molecular orbitals. rsc.org The HOMO-LUMO gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. scirp.orgirjweb.com

While a specific data table for the HOMO and LUMO energies of this compound is not available in the provided search results, studies on related large annulenes show that as the ring size increases, the HOMO-LUMO gap tends to decrease. mdpi.com This trend is associated with an intensification of the pseudo-Jahn-Teller effect, which contributes to the distortion from planarity in larger annulenes. rsc.org For some Möbius conformations of researchgate.netannulene, Nucleus Independent Chemical Shift (NICS) calculations, which are related to the electronic structure, have indicated mildly aromatic behavior. rsc.org

Table 3: Key Concepts in FMO Analysis

| Concept | Description | Relevance to this compound |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. It often acts as an electron donor. libretexts.org | The energy and symmetry of the HOMO influence the reactivity of this compound towards electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. It often acts as an electron acceptor. libretexts.org | The energy and symmetry of the LUMO determine the reactivity of this compound towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and is indicative of the electronic instability of certain conformations. scirp.org |

Derivatives and Functionalized Cyclohexadecaoctaene Systems

Synthesis of Substituted Annulenes

The synthesis of substituted annulenes, including derivatives of cyclohexadecaoctaene, is a complex endeavor that often requires multi-step procedures. One notable, albeit older, method involved the treatment of 2,2'-dilithium biphenyl (B1667301) with cobaltous chloride to produce perbenzo derivatives of both cyclododecahexaene and this compound. illinois.edu The successful synthesis of these large ring systems was confirmed by molecular weight measurements and infrared spectroscopy, which showed the absence of aromatic monosubstitution bands. illinois.edu

Modern synthetic strategies often employ metal-catalyzed cross-coupling reactions to construct the large, unsaturated ring. yonsei.ac.kr These methods allow for the introduction of a wide variety of substituents, which can be used to tune the electronic properties and solubility of the resulting annulene. The synthesis of substituted cyclopentane (B165970) derivatives, for example, has been historically challenging due to a lack of suitable intermediates. illinois.edu However, advancements in synthetic methodologies are paving the way for more accessible routes to these and other complex cyclic systems.

Strategies for Stabilizing Planar or Near-Planar Conformations

A key challenge in the chemistry of large annulenes like this compound is their tendency to adopt non-planar, buckled conformations to relieve steric strain between inner hydrogen atoms. acs.orgacs.org This deviation from planarity disrupts the continuous overlap of p-orbitals, which is a prerequisite for aromaticity. acs.org Consequently, significant research has been dedicated to developing strategies to enforce or stabilize planar or near-planar geometries.

One approach involves the introduction of bridges or fusing aromatic rings to the annulene core. These structural modifications can lock the ring into a more planar conformation. Theoretical studies have also explored electronic strategies to stabilize planar arrangements, for instance, in the context of stabilizing planar tetracoordinate carbons within cyclic aromatic hydrocarbons. nih.gov While not directly on this compound, these computational approaches provide valuable insights into the electronic factors governing planarity.

The inherent repulsion between internal hydrogen atoms is a significant barrier to planarity in several annulenes, including cyclodecapentaene, cyclododecahexaene, cyclotetradecaheptaene, and this compound. acs.org This steric hindrance often leads to puckered structures. acs.orgacs.org

Investigation of Fused-Ring Derivatives

Fusing other ring systems onto the this compound framework is a prominent strategy to create more complex and rigid molecular architectures. slideshare.netwikipedia.orguomustansiriyah.edu.iqacdlabs.com This approach can lead to ladder-type conjugated systems, which are of interest for their potential electronic properties. yonsei.ac.kr The fusion of benzene (B151609) rings, for example, creates "benzo-fused" derivatives. wikipedia.orgacdlabs.com

The synthesis of fused-ring systems often involves cyclization reactions of appropriately designed precursors. yonsei.ac.kr For instance, a novel chemical cyclization method using boron tribromide (BBr3) has been developed to create ladder-type conjugated systems from soluble precursors. yonsei.ac.kr This method allows for the planarization of the structure, leading to an extended conjugation. yonsei.ac.kr

The study of fused-ring heterocyclic chemistry, which involves rings containing atoms of at least two different elements, provides a broader context for the types of fused systems that can be conceptualized with this compound. slideshare.netwikipedia.org

Potential Applications in Materials Science (theoretical, e.g., precursors to larger conjugated systems, organic electronic materials)

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for applications in materials science, particularly in the realm of organic electronics. sigmaaldrich.commdpi.comfrontiersin.orgrsc.org Materials science is an interdisciplinary field focused on the discovery and design of new materials. wikipedia.orgktu.lttescan.comsmcm.edu

Precursors to Larger Conjugated Systems: Substituted and fused-ring this compound derivatives can serve as building blocks or precursors for the synthesis of even larger and more complex conjugated systems. numberanalytics.comwikipedia.orglibretexts.org The ability to create extended, planar, and rigid structures is crucial for developing materials with high charge carrier mobility. yonsei.ac.kr The design of conjugated precursors is a critical step in influencing the reactivity and selectivity of subsequent reactions to build complex molecules. numberanalytics.com

Organic Electronic Materials: The extended π-conjugation in planar this compound derivatives suggests their potential use as organic semiconductors. nih.gov Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sigmaaldrich.commdpi.comfrontiersin.org The performance of these devices is highly dependent on the molecular structure, which influences energy levels and intermolecular interactions. rsc.org By modifying the substituents on the this compound ring, it is theoretically possible to tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize performance for specific applications. mdpi.com The development of soluble precursors that can be converted into insoluble, rigid, ladder-type polymers is a key strategy for fabricating active films for electronic devices. yonsei.ac.kr

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Challenging Annulene Systems

The synthesis of large and strained annulene systems remains a significant hurdle for organic chemists. The inherent difficulties in creating these structures, such as the failed attempt to prepare 3,4,5,6,11,12,13,14-cyclohexadecaoctaen-1,9-dione, underscore the need for new synthetic strategies. beilstein-journals.org The longstanding challenge of preparing aromatic tandfonline.comannulene highlights this difficulty, where the parent compound is non-planar and non-aromatic because the stabilizing energy of aromaticity cannot overcome the ring strain. chemrxiv.org

Future work will likely focus on overcoming these synthetic barriers. Researchers have already leveraged advanced synthetic strategies to create novel structures like planar vaia.comannulenes. bioengineer.org A promising approach involves the formal cyclopropanation of annulene precursors, which can alleviate ring strain and enforce planarity, as demonstrated in the synthesis of a stable, planar tandfonline.comannulene derivative. chemrxiv.orgchemrxiv.org It has been computationally shown that adding cyclopropane (B1198618) rings to the periphery of all-cis tandfonline.comannulenes could result in a planar structure with significant aromatic stabilization energy. chemrxiv.org Furthermore, the development of new synthetic routes that offer improved yields, such as the one reported for tandfonline.comannulene, is crucial for making these compounds more accessible for further study. rsc.org The synthesis of perbenzo derivatives of cyclohexadecaoctaene also represents a historical avenue of exploration. illinois.edu

Application of Advanced Spectroscopic Techniques for Dynamic Processes

Understanding the complex structures and dynamic behaviors of annulenes requires sophisticated analytical methods. The application of advanced spectroscopic techniques is essential for characterizing their isomeric rearrangements and conformational changes. mdpi.com For example, a combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), was instrumental in re-evaluating the structure of the tandfonline.comannulene dianion and tetraanion. nih.gov These studies revealed that, unlike the neutral ring, both reduced species adopt a C₂ᵥ conformation. nih.gov

Future research will continue to rely on a suite of advanced spectroscopic tools. Techniques such as ¹H and ¹³C NMR (both 1D and 2D), Fourier-transform infrared spectroscopy (FT-IR), high-resolution mass spectrometry (HRMS), and single-crystal X-ray crystallography are vital for unambiguous structural elucidation of annulene derivatives. researchgate.net The combination of rigorous spectroscopic characterization with crystallographic analysis has been key to confirming the planarity and symmetry of newly synthesized metal-centered planar vaia.comannulenes. bioengineer.org Additionally, time-resolved fluorescence and femtosecond transient absorption spectroscopy can provide deep insights into the radiative and non-radiative relaxation processes from the excited states of annulene-like structures. mdpi.com

Development of Refined Predictive Computational Models for Macrocycles

The future of this field lies in developing more refined predictive models. There is a growing integration of artificial intelligence and deep learning models to accelerate macrocycle design and discovery. mdpi.com These computational tools can predict conformations, properties, and complex structure-activity relationships, guiding synthetic efforts toward the most promising candidates. optibrium.commdpi.com For large, flexible macrocycles, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and Imputation, which "fills in" missing data by learning from correlations in existing datasets, are being employed to predict key properties like binding affinity and solubility. optibrium.com Computational studies are also crucial for understanding fundamental principles, such as how Hückel's and Baird's rules of aromaticity and antiaromaticity diminish with increasing ring size, a phenomenon linked to the pseudo-Jahn-Teller effect. rsc.orgmdpi.com

Design of Annulene-Based Materials with Tunable Electronic Properties

Annulenes are not just objects of fundamental chemical interest; they are also building blocks for the next generation of advanced materials. The unique electronic structures of annulenes make them attractive for applications in organic electronics. nih.gov The design of annulene-based materials with tunable electronic properties is a burgeoning area of research. bioengineer.orgacs.orgunimi.it

A prime example is graphdiyne, a 2D carbon allotrope based on a dehydrobenzo annulene framework. tandfonline.com Graphdiyne is a semiconductor with tunable structural and optoelectronic properties, making it a promising candidate for future electronic and optoelectronic devices like faster transistors. tandfonline.comacs.orgunimi.it Similarly, novel metal-centered planar vaia.comannulenes offer a robust platform for designing advanced materials with tunable electronic, magnetic, and optical properties for potential use in organic electronics, spintronics, and catalysis. bioengineer.org Researchers also envision that chemically modifying the periphery of classic annulenes could unlock unique material properties, potentially establishing a new class of organic electronic materials. rsc.org Furthermore, materials based on wikipedia.organnulene have been developed that exhibit responsive behavior, combining topological switching upon redox changes with structural simplicity and stability. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing cyclohexadecaoctaene, and how can its purity be validated?

- Methodological Answer : this compound synthesis typically involves photochemical or thermal cyclization of polyunsaturated precursors, such as decatetraenes. Characterization requires a combination of NMR (¹H and ¹³C) to confirm bond connectivity and UV-Vis spectroscopy to assess conjugation. X-ray crystallography is critical for resolving stereochemical ambiguities . Purity validation should include HPLC with a high-resolution column and mass spectrometry (e.g., ESI-MS) to detect trace isomers or byproducts. Ensure experimental protocols are documented in sufficient detail to enable reproducibility, including solvent systems, temperature control, and catalyst ratios .

Q. How can spectroscopic techniques distinguish between this compound isomers?

- Methodological Answer : IR spectroscopy identifies vibrational modes specific to cis/trans configurations, while 2D NMR (e.g., COSY, NOESY) resolves spatial proximity of protons in cyclic systems. For advanced cases, variable-temperature NMR can detect dynamic isomerization processes. Cross-reference experimental data with computational simulations (e.g., DFT-based chemical shift predictions) to validate assignments .

Advanced Research Questions

Q. What mechanistic insights explain the conrotatory vs. disrotatory ring-closure modes in this compound isomerization?

- Methodological Answer : Orbital symmetry analysis under the Woodward-Hoffmann rules is essential. Thermal conditions typically favor suprafacial, conrotatory pathways (e.g., [1,5]-sigmatropic shifts), while photochemical activation may induce antarafacial, disrotatory mechanisms. Compare experimental outcomes (e.g., stereochemistry of products) with frontier molecular orbital (FMO) diagrams to validate predictions . For disputed results, replicate studies under inert atmospheres to exclude oxidative artifacts .

Q. How should researchers address contradictions between computational models and experimental data for this compound’s electronic structure?

- Methodological Answer : Discrepancies often arise from approximations in density functional theory (DFT) functionals or basis sets. Perform benchmark studies using higher-level methods (e.g., CCSD(T)) for critical orbitals. Validate computational models against experimental UV-Vis absorption maxima and redox potentials. If contradictions persist, re-examine sample purity and experimental conditions (e.g., solvent polarity effects on conjugation) .

Q. What strategies are effective for designing experiments to study this compound’s thermal stability?

- Methodological Answer : Use differential scanning calorimetry (DSC) to map decomposition temperatures and kinetic stability. Pair with in-situ FTIR to monitor bond cleavage events. For reproducibility, standardize heating rates and purge systems with inert gas to prevent oxidation. Include control experiments with analogous cyclic alkenes (e.g., cyclooctatetraene) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.